Methyl 5,5-dimethyl-3-oxohexanoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5,5-dimethyl-3-oxohexanoate involves the reaction of methyl 4,4-dimethyl-3-oxopentanoate with diethylzinc and methylene iodide in methylene chloride under nitrogen atmosphere . The reaction mixture is then quenched with saturated aqueous ammonium chloride, followed by purification through vacuum distillation from anhydrous potassium carbonate . This method yields the compound in 89-94% .
Chemical Reactions Analysis
Methyl 5,5-dimethyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5,5-dimethyl-3-oxohexanoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential in drug development and pharmaceutical research.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-3-oxohexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 5,5-dimethyl-3-oxohexanoate can be compared with similar compounds like:
Ethyl 5-methyl-3-oxohexanoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Methyl 3,3-dimethyl-5-oxohexanoate: Differing in the position of the methyl groups.
Methyl 2,5-dimethyl-3-furancarboxylate: Contains a furan ring, making it structurally distinct.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-3-oxohexanoate |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)6-7(10)5-8(11)12-4/h5-6H2,1-4H3 |
InChI Key |
KUCCHLQUZZYJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)CC(=O)OC |
Origin of Product |
United States |
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